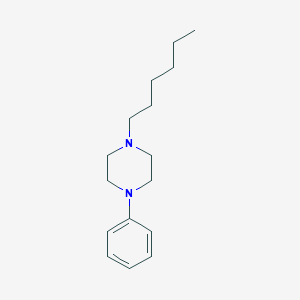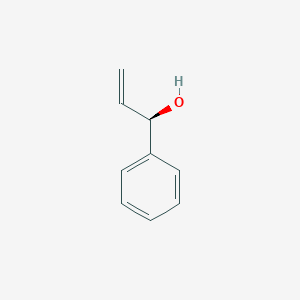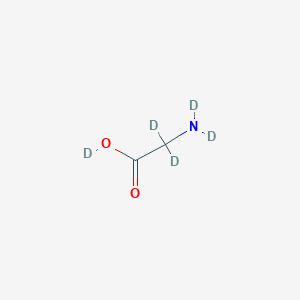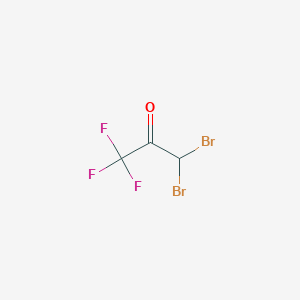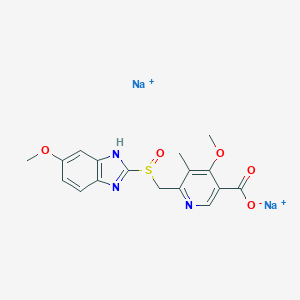![molecular formula C10H15BrO4S B027932 [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt CAS No. 14575-84-9](/img/structure/B27932.png)
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt, also known as (+)-BCS, is a chiral sulfonic acid ammonium salt derived from 3-bromocamphor. It has been widely used in the synthesis of chiral compounds and has been studied for its potential pharmacological applications.
Mechanism of Action
Target of Action
The primary targets of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt are chiral amines . This compound is used as a chiral resolving agent , which interacts with the chiral amines to form diastereomeric salts . These salts have different physical properties, allowing for the separation of the enantiomers .
Mode of Action
The compound interacts with its targets through the formation of diastereomeric salts . When a racemic mixture of a chiral amine is reacted with this compound, the result is a mixture of diastereomers . This is because the pure ® enantiomer of the acid is used, the product is a mixture of (R,R) and (R,S) diastereomeric salts .
Biochemical Pathways
The compound affects the resolution of racemic mixtures . The resolution process involves the separation of racemates into their component enantiomers . This is achieved by reacting the racemate with an enantiomerically pure chiral reagent to give a mixture of diastereomers, which can be separated .
Result of Action
The result of the compound’s action is the separation of enantiomers . The diastereomeric salts formed have different physical properties, allowing for the separation of the enantiomers . After the separation, each enantiomer can be isolated and used for further applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the compound’s stability and efficacy . Moreover, the presence of other substances in the reaction mixture can also influence the compound’s action. For example, the presence of a strong base is required to recover the free amine from the ammonium salt .
Safety and Hazards
The safety and hazards associated with quaternary ammonium salts can vary depending on their specific structure. Some general safety considerations include avoiding contact with the eyes and skin, and avoiding inhalation or ingestion . The specific safety and hazard information for “[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt” would need to be provided in a material safety data sheet (MSDS).
Future Directions
The future directions for research and development involving quaternary ammonium salts could include exploring their potential uses in various industries, as well as investigating their properties and mechanisms of action in more detail . The specific future directions for “[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt” would depend on its unique properties and potential applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt involves the reaction of camphor with sulfuric acid and bromine to form 3-bromocamphor-8-sulfonic acid. The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt.", "Starting Materials": [ "Camphor", "Sulfuric acid", "Bromine", "Ammonium hydroxide" ], "Reaction": [ "Mix camphor, sulfuric acid, and bromine in a reaction flask.", "Heat the mixture to 50-60°C and stir for 2-3 hours.", "Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "Extract the resulting solid with ether and filter the solution.", "Evaporate the ether to obtain 3-bromocamphor-8-sulfonic acid.", "Dissolve the acid in water and add ammonium hydroxide until the pH reaches 7-8.", "Filter the solution and wash the solid with water.", "Dry the solid to obtain [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt." ] } | |
CAS RN |
14575-84-9 |
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m1/s1 |
InChI Key |
MFEDKMBNKNOUPA-GOZTYBTRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Other CAS RN |
55870-50-3 14575-84-9 74165-69-8 |
physical_description |
White powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
synonyms |
(1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; Ammonium (+)-3-Bromo-8-camphorsulfonate; [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



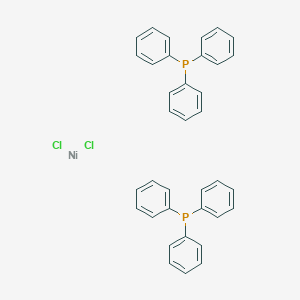
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
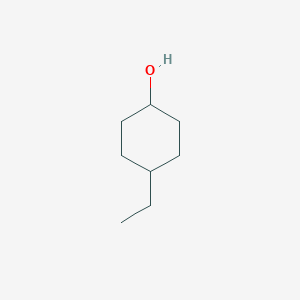
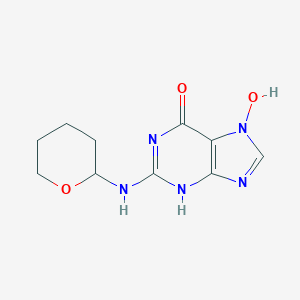
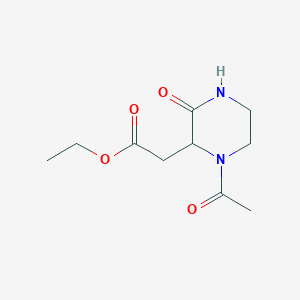
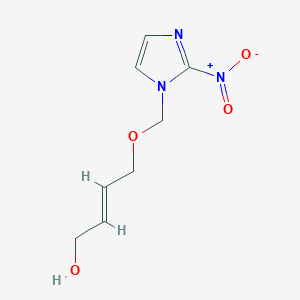
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
